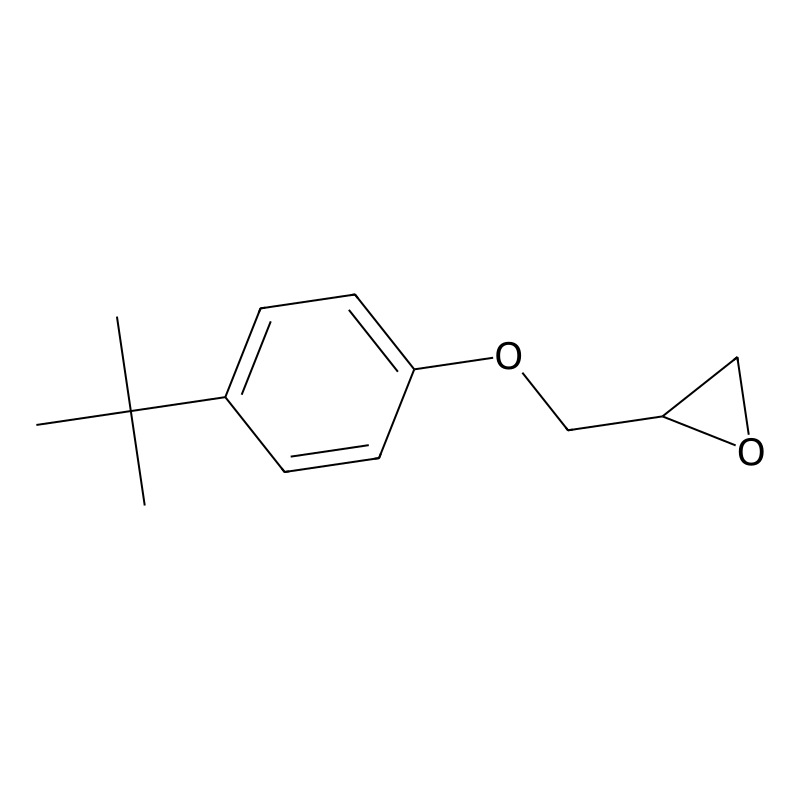

4-tert-Butylphenyl glycidyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Epoxy Resin Synthesis:

p-tert-Butylphenyl glycidyl ether functions as a reactive diluent in the synthesis of epoxy resins []. These resins are widely used in various applications due to their excellent mechanical properties, adhesion, and chemical resistance. The tert-butyl group in the molecule contributes desirable properties like lowering the viscosity of the resin mixture, thereby improving its processing characteristics [].

Organic Synthesis:

p-tert-Butylphenyl glycidyl ether serves as a building block for the synthesis of various organic compounds due to the presence of the reactive epoxide ring. Researchers can utilize this ring in different reactions, such as ring-opening polymerization, nucleophilic substitution, and epoxide-amine coupling reactions, to create complex molecules with diverse functionalities [, ].

4-tert-Butylphenyl glycidyl ether is an organic compound characterized by its ether functional group and a glycidyl moiety. It has the molecular formula and a molecular weight of approximately 206.29 g/mol. This compound appears as a clear, light yellow liquid and is slightly soluble in water . It is primarily used in the paint industry, where it serves as an organic coating agent for various applications, including boat paints and building coatings. Additionally, it functions as an epoxy reactive diluent, enhancing the properties of epoxy resins .

- Nucleophilic Substitution: The epoxide group can undergo nucleophilic attack, leading to ring-opening reactions when treated with nucleophiles.

- Formation of Salts: As an ether, it can react with strong acids to form salts.

- Addition Complexes: This compound can form addition complexes with Lewis acids, which may alter its reactivity and stability .

Several methods exist for synthesizing 4-tert-butylphenyl glycidyl ether:

- Epoxidation of Allylic Alcohols: This method involves the conversion of allylic alcohols into epoxides using peracids.

- Alkylation Reactions: The compound can be synthesized through alkylation of phenols with epichlorohydrin in the presence of a base.

- Direct Glycidylation: This involves reacting tert-butylphenol with glycidol under controlled conditions to yield the desired ether .

4-tert-Butylphenyl glycidyl ether finds diverse applications:

- Coatings: Used in paints and coatings for enhanced durability and resistance to environmental factors.

- Adhesives: Serves as a reactive diluent in epoxy formulations, improving adhesion properties.

- Sealants: Employed in construction materials for sealing applications due to its chemical stability .

Several compounds share structural similarities with 4-tert-butylphenyl glycidyl ether. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Methylphenyl glycidyl ether | C12H16O2 | Lower molecular weight; used similarly in coatings. |

| Phenol glycidyl ether | C9H10O2 | Commonly used as a reactive diluent; simpler structure. |

| Bisphenol A diglycidyl ether | C21H22O4 | More complex; widely used in epoxy resins for durability. |

| Glycidol | C3H6O2 | A simpler precursor for various glycidyl ethers; more reactive. |

Uniqueness

4-tert-Butylphenyl glycidyl ether stands out due to its bulky tert-butyl group, which enhances its hydrophobic properties compared to other similar compounds. This feature contributes to its effectiveness as a coating agent by providing improved resistance to moisture and chemicals .

Nucleophilic Attack Pathways

4-tert-Butylphenyl glycidyl ether exhibits characteristic epoxide reactivity patterns that are governed by the inherent ring strain of the three-membered oxirane ring and the electronic properties of the tert-butylphenyl substituent [1] [2]. The compound undergoes nucleophilic substitution reactions through two distinct mechanistic pathways, depending on the reaction conditions and the nature of the attacking nucleophile.

Under basic conditions, nucleophilic attack occurs via an SN2 mechanism where strong nucleophiles preferentially attack the less substituted carbon of the epoxide ring [2] [3]. This regioselectivity is driven by steric considerations, as the less substituted carbon presents reduced steric hindrance to nucleophilic approach [4] [5]. The reaction proceeds with inversion of stereochemistry at the carbon center undergoing nucleophilic attack, consistent with the backside attack characteristic of SN2 mechanisms [1] [2].

Primary and secondary amines represent particularly effective nucleophiles for ring-opening reactions under neutral to mildly basic conditions [6] [7]. The reaction proceeds smoothly at room temperature or with mild heating, producing β-amino alcohols with excellent regioselectivity favoring attack at the terminal carbon of the glycidyl ether moiety [6]. These amino alcohol products serve as versatile intermediates for further synthetic transformations and have applications in pharmaceutical chemistry [6] [8].

Hydroxide ion-mediated ring opening under basic conditions provides an efficient route to vicinal diols [2] [3]. The reaction follows strict SN2 kinetics with the nucleophile attacking the less substituted carbon, resulting in trans-stereochemistry in the resulting 1,2-diol product [9]. This transformation represents a valuable method for introducing multiple hydroxyl functionalities in a controlled manner.

Thiol nucleophiles react readily with 4-tert-Butylphenyl glycidyl ether under basic conditions, generating thioether alcohols through regioselective attack at the less substituted carbon [2]. The sulfur nucleophile exhibits high reactivity due to its excellent nucleophilicity and relatively low basicity compared to oxygen-centered nucleophiles [7].

Under acidic conditions, the reaction mechanism shifts to an SN1-like pathway characterized by initial protonation of the epoxide oxygen [10] [11]. This protonation activates the epoxide ring toward nucleophilic attack by generating a more electrophilic carbon center [12] [13]. In contrast to the basic conditions, nucleophilic attack under acidic conditions occurs preferentially at the more substituted carbon of the epoxide ring [10] [11].

Water serves as an effective nucleophile under acid-catalyzed conditions, leading to hydrolysis of the epoxide ring to form vicinal diols [10] [14]. The regioselectivity under acidic conditions favors attack at the more substituted carbon, reflecting the greater stability of the partially developed carbocation character at this position [12] [10]. The reaction proceeds through a mechanism that exhibits characteristics intermediate between SN1 and SN2 pathways [15].

Alcohols can function as nucleophiles under acidic conditions, resulting in the formation of ether alcohols through nucleophilic attack at the more substituted carbon [11] [16]. These reactions typically require elevated temperatures and strong acid catalysts to achieve reasonable reaction rates [11].

Halide nucleophiles, particularly chloride and bromide ions, react with protonated epoxides to generate halohydrins [10]. The regioselectivity follows the same pattern as other acid-catalyzed ring-opening reactions, with preferential attack occurring at the more substituted carbon [10] [16]. These reactions proceed efficiently in aqueous acidic media and represent a convenient method for introducing halogen functionality.

Acid-Catalyzed Polymerization Mechanisms

4-tert-Butylphenyl glycidyl ether undergoes cationic ring-opening polymerization through several distinct mechanistic pathways, each characterized by specific initiation and propagation steps [17] [18]. The polymerization behavior is strongly influenced by the choice of catalyst, reaction temperature, and solvent environment.

Cationic ring-opening polymerization represents the most extensively studied polymerization pathway for glycidyl ethers [17] [19]. Lewis acid catalysts such as boron trifluoride etherate, antimony pentachloride, and aluminum trichloride effectively initiate polymerization through coordination to the epoxide oxygen [17] [18]. The mechanism proceeds via generation of a carbocationic active center following ring-opening of the coordinated epoxide [17].

The initiation step involves coordination of the Lewis acid to the epoxide oxygen, followed by nucleophilic attack by a second epoxide molecule at the activated carbon center [18] [19]. This generates a secondary carbocation that serves as the propagating species [17]. The propagation step continues through successive additions of epoxide monomers to the growing carbocationic chain end [18].

Chain transfer reactions represent a significant limitation in cationic polymerization of glycidyl ethers [17] [18]. Transfer can occur through proton abstraction from the polymer backbone or through reaction with trace impurities such as water or alcohols [18]. These chain transfer events limit the achievable molecular weight and broaden the molecular weight distribution [17].

Temperature control proves critical for achieving controlled polymerization [17] [18]. Lower temperatures favor higher molecular weights by reducing the rate of chain transfer relative to propagation [18]. Typical polymerization temperatures range from -78°C to ambient temperature, depending on the specific catalyst system employed [17].

Brønsted acid-catalyzed polymerization provides an alternative pathway that can offer advantages in terms of initiation control [20] [18]. Strong acids such as trifluoroacetic acid or sulfuric acid can protonate the epoxide oxygen, creating an activated electrophilic center [10] [18]. Subsequent nucleophilic attack by another epoxide molecule initiates chain growth [20].

The Brønsted acid mechanism typically proceeds through a coordination-insertion pathway where the acid remains associated with the growing polymer chain [20]. This association can provide better control over the polymerization rate and molecular weight compared to Lewis acid systems [20].

Photocationic polymerization represents a technologically important variant that utilizes photochemical generation of acid catalysts [21] [22]. Diaryliodonium salts or triarylsulfonium salts serve as photoinitiators that generate strong Brønsted acids upon ultraviolet irradiation [21] [22]. This approach enables spatial and temporal control over the polymerization process, making it valuable for applications such as coating formulations and stereolithographic resins [21].

The photoinitiator absorbs ultraviolet radiation and undergoes homolytic cleavage to generate radical cations [21]. These species subsequently abstract protons from available sources or decompose to release strong acids that initiate epoxide polymerization [22]. The ability to control initiation through light exposure provides significant processing advantages [21].

Solvent effects significantly influence the polymerization kinetics and molecular weight characteristics [23] [18]. Polar solvents tend to solvate the ionic propagating species more effectively, leading to reduced ion pair association and altered propagation rates [23]. Non-polar solvents promote tighter ion pairing, which can lead to different stereochemical outcomes in the polymerization process [23].

Functional Group Interconversion

Oxidative Modification Strategies

The tert-butylphenyl and glycidyl ether moieties of 4-tert-Butylphenyl glycidyl ether each present distinct sites for selective oxidative modification, enabling diverse functional group interconversions [24] [14]. The aromatic ring system proves particularly susceptible to electrophilic oxidation reactions, while the ether linkages and epoxide ring can undergo oxidative cleavage under appropriate conditions.

Aromatic oxidation represents a primary pathway for functional group modification [25]. The tert-butylphenyl ring can undergo hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate [14] [25]. These reactions typically proceed through initial formation of osmate esters or manganese intermediates, followed by hydrolysis to yield phenolic products [14]. The hydroxylation pattern depends on the electronic properties of the aromatic ring and the steric influence of the tert-butyl substituent [25].

Peracid oxidation provides a mild method for introducing additional oxygen functionality [14] [26]. Meta-chloroperoxybenzoic acid readily oxidizes the aromatic ring to form phenolic derivatives through electrophilic aromatic substitution [14]. The reaction proceeds via a concerted mechanism where the peracid transfers an oxygen atom to the aromatic system [26]. The regioselectivity is influenced by the electron-donating nature of the tert-butyl group and the ether substituent [14].

Electrochemical oxidation offers precise control over the oxidation potential and enables selective modification of specific functional groups [27]. The aromatic ring typically undergoes oxidation at potentials between 1.2 and 1.8 volts versus the standard hydrogen electrode, depending on the electrolyte and solvent system [27]. Controlled potential electrolysis can achieve selective aromatic hydroxylation while preserving the epoxide functionality [27].

Photochemical oxidation using singlet oxygen provides a mild and selective method for aromatic functionalization [27] [28]. Photosensitizers such as rose bengal or methylene blue can generate singlet oxygen upon visible light irradiation [28]. The singlet oxygen species reacts selectively with electron-rich aromatic systems to form endoperoxide intermediates that can be reduced to phenolic products [27].

The glycidyl ether moiety can undergo oxidative cleavage under harsh conditions using strong oxidizing agents [14] [29]. Ozonolysis represents a powerful method for cleaving the ether linkage and generating aldehyde or carboxylic acid products [14]. The reaction proceeds through initial formation of ozonide intermediates, followed by reductive or oxidative workup to determine the final oxidation state of the products [29].

Enzymatic oxidation provides a biocatalytic approach to selective functional group modification [8] [30]. Cytochrome P450 enzymes can catalyze hydroxylation of both aromatic and aliphatic positions with high regioselectivity [8]. These enzymatic systems operate under mild aqueous conditions and can achieve transformations that are difficult to accomplish using conventional chemical methods [30].

Metal-catalyzed oxidation reactions enable precise control over regioselectivity and functional group tolerance [31]. Palladium-catalyzed oxidation can selectively target the benzylic position adjacent to the aromatic ring [31]. Copper-catalyzed aerobic oxidation provides an environmentally benign method for introducing oxygen functionality using molecular oxygen as the terminal oxidant [31].

Reductive Cleavage Possibilities

Reductive transformations of 4-tert-Butylphenyl glycidyl ether can target either the epoxide ring or the ether linkages, providing access to diverse structural modifications [32] [33]. The choice of reducing agent and reaction conditions determines the selectivity and outcome of these transformations.

Metal hydride reduction represents the most straightforward approach for epoxide ring opening [32] [34]. Lithium aluminum hydride readily reduces the epoxide ring to generate the corresponding alcohol through nucleophilic attack of hydride at the less substituted carbon [32]. The reaction proceeds via an SN2 mechanism with inversion of stereochemistry, providing predictable regioselectivity [34].

Sodium borohydride in combination with Lewis acids such as aluminum chloride or zinc chloride provides a milder alternative for epoxide reduction [32] [35]. These reagent combinations enable selective reduction of the epoxide functionality while preserving other reducible groups that might be present in the molecule [35]. The Lewis acid serves to activate the epoxide toward nucleophilic attack by the hydride [32].

Catalytic hydrogenation offers the potential for selective reduction of the aromatic ring or the epoxide functionality [32] [34]. Heterogeneous catalysts such as palladium on carbon or Raney nickel can reduce the epoxide ring under mild conditions [34]. The choice of catalyst, hydrogen pressure, and solvent determines the selectivity between aromatic and epoxide reduction [32].

Electrochemical reduction provides precise control over the reduction potential and enables selective targeting of specific functional groups [32] [34]. The epoxide ring typically undergoes reduction at potentials between -1.5 and -2.2 volts versus the standard hydrogen electrode [34]. Controlled potential electrolysis can achieve selective epoxide reduction while preserving the aromatic system [32].

Single-electron transfer reagents such as samarium diiodide or titanocene dichloride enable radical-mediated reductive cleavage reactions [33] [36]. These reagents operate through initial electron transfer to generate radical anion intermediates that undergo subsequent fragmentation [33]. The titanocene system proves particularly effective for deoxygenation reactions where complete removal of oxygen functionality is desired [33].

Radical-mediated reductive cleavage using titanocene complexes proceeds through a unique mechanism involving coordination of the epoxide oxygen to the titanium center [33]. Single-electron transfer generates a titanium-alkoxide complex and a carbon-centered radical [33]. The radical can be trapped by hydrogen atom donors to provide deoxygenated products or can undergo further reactions such as cyclization or intermolecular coupling [33].

Dissolving metal reductions using sodium in liquid ammonia or lithium in amine solvents can achieve complete deoxygenation of the epoxide ring [37]. These reactions proceed through radical anion formation followed by protonation and further reduction [37]. The harsh conditions limit the functional group tolerance but enable transformations that are difficult to achieve through other methods [37].

Enzyme-mediated reductive transformations provide biocatalytic alternatives that operate under mild aqueous conditions [8] [38]. Epoxide hydrolases can catalyze the hydrolytic ring-opening of epoxides to generate vicinal diols [8]. These enzymatic systems exhibit high enantioselectivity and can enable kinetic resolution of racemic epoxide substrates [30].

Flavin-mediated reductive cleavage represents an emerging area where flavin cofactors can facilitate both reductive and oxidative epoxide transformations [39]. These systems operate through radical mechanisms involving flavin semiquinone intermediates that can transfer electrons to epoxide substrates [39]. The versatility of flavin chemistry enables multiple reaction pathways depending on the specific reaction conditions employed [39].

Physical Description

Liquid; OtherSolid

XLogP3

Boiling Point

Flash Point

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 895 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 888 of 895 companies with hazard statement code(s):;

H314 (52.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (99.1%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (93.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (27.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

29298-03-1

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Construction

Electrical equipment, appliance, and component manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

Plastics product manufacturing

Transportation equipment manufacturing

Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]-: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.